1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)15-6-7-16(19-18-15)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWCKBXHFKLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various derivatives that retain the core structure of the compound but with modified functional groups .
Scientific Research Applications
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyridazine ring’s hydrogen-bonding capacity and dipole moment facilitate binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyridazine Ring
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₆H₁₆FN₃O₂
- Molecular Weight : 301.32 g/mol
- Key Difference: A 3-fluorophenyl group replaces the 2-methylphenyl substituent.
- Purity : 98%, indicating high synthetic reliability .
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.36 g/mol
- Key Difference : The 3-methylphenyl group introduces steric and electronic effects distinct from the 2-methyl isomer. The meta-methyl substitution may reduce steric hindrance compared to the ortho position, possibly improving target accessibility .
1-(6-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic Acid
Heterocyclic Core Modifications
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
- Key Difference : The pyridazine ring is replaced with a pyrimidine core. Pyrimidine’s additional nitrogen atom alters electronic distribution, which may influence interactions with nucleic acids or kinases .
1-[4-(Difluoromethyl)-6-(3-Methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₈H₁₉F₂N₃O₃
- Molecular Weight : 363.37 g/mol
- Key Difference: Incorporates a difluoromethyl-pyrimidine scaffold.
Functional Group Additions or Replacements
1-{6-[(4-Bromophenyl)Sulfanyl]Pyridazin-3-yl}Piperidine-3-Carboxylic Acid
- Molecular Formula : C₁₆H₁₆BrN₃O₂S
- Molecular Weight : 394.29 g/mol
- Key Difference: A sulfanyl linker connects the pyridazine to a bromophenyl group.
1-(Ethoxycarbonyl)Piperidine-4-Carboxylic Acid
Structural and Functional Implications
Electronic and Steric Effects
- Ortho vs. Meta Substituents : The target compound’s 2-methylphenyl group creates significant steric hindrance compared to meta-substituted analogs (e.g., 3-fluorophenyl or 3-methylphenyl). This may limit binding to shallow protein pockets but enhance selectivity for deeper active sites .
- Fluorine vs. Methyl: Fluorine’s electronegativity increases dipole interactions, whereas methyl groups contribute to hydrophobic interactions. The 3-fluoro analog’s higher molecular weight (301.32 vs.
Pharmacokinetic Considerations
- Lipophilicity : Trifluoromethyl and bromophenyl derivatives exhibit increased lipophilicity (LogP > 2), favoring blood-brain barrier penetration. In contrast, the carboxylic acid moiety in all compounds enhances water solubility, balancing distribution properties .
- Metabolic Stability : Fluorinated and difluoromethylated analogs are likely more resistant to oxidative metabolism than their methyl-substituted counterparts, extending half-life .
Biological Activity
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted at the 4-position with a carboxylic acid and a pyridazine moiety at the 6-position. The synthesis typically involves the reaction of 3-hydrazino-6-(2-methylphenyl)pyridazine with various acylating agents, leading to the formation of the desired carboxylic acid derivative .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-cancer, anti-inflammatory, and neuroprotective activities .
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves inducing apoptosis and enhancing caspase activity, which are critical for programmed cell death .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10.0 | Apoptosis induction via caspase-3 |
| HepG2 | 12.5 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Breast Cancer : A study evaluated the effects of this compound on MDA-MB-231 cells. Treatment with 10 μM of the compound resulted in a significant reduction in cell viability (approximately 50%) and induced morphological changes indicative of apoptosis .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death. Results indicated that it could significantly reduce cell death rates by enhancing antioxidant enzyme activity.
Q & A
Q. What are the established synthetic routes for 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, and what catalysts are typically employed?
The synthesis often involves multi-step reactions, including condensation of aromatic aldehydes with aminopyridazines followed by cyclization. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are critical for facilitating cyclization and functional group modifications . Multi-step protocols may include hydrolysis, Buchwald–Hartwig amination, or Suzuki coupling, as seen in structurally analogous piperidine derivatives .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine and pyridazine ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid and aromatic C-H stretches. X-ray crystallography may resolve stereochemical ambiguities in derivatives .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Basic assays include:
- Enzyme inhibition studies : Target-specific assays (e.g., kinases, GPCRs) using fluorescence or radiometric readouts.
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) against cancer or bacterial/fungal models .
- ADME screening : Microsomal stability assays and Caco-2 permeability tests to assess drug-likeness .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the cyclization step of the synthesis?
Low yields in cyclization may arise from steric hindrance or poor catalyst efficiency. Strategies include:
- Catalyst screening : Testing Pd(OAc)₂ with ligands like XPhos for improved coupling efficiency .
- Solvent optimization : Replacing DMF with tert-butyl alcohol to enhance solubility and reduce side reactions .
- Temperature control : Gradual heating (40–100°C) under inert atmospheres to stabilize intermediates .
Q. How should contradictory data between computational predictions and experimental logP values be resolved?
Discrepancies may stem from inaccurate solvation models or impurities. Mitigation steps:
- Purification : Re-crystallization or HPLC to ≥95% purity (validate via NMR and LC-MS) .
- Experimental validation : Use shake-flask or chromatographic methods (e.g., reversed-phase HPLC) for logP measurement .
- Model refinement : Adjust computational parameters (e.g., COSMO-RS) using experimental data as a training set .
Q. What advanced techniques are used to characterize its binding mode to biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time.
- Cryo-EM/X-ray crystallography : Resolves 3D ligand-target complexes at atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
Q. How can researchers differentiate between regioisomers formed during pyridazine functionalization?
- 2D-NMR (NOESY/ROESY) : Identifies spatial proximity of substituents.
- Isotopic labeling : Tracks regiochemical outcomes using ¹³C/¹⁵N-labeled precursors.
- DFT calculations : Predicts stability and electronic properties of isomers .
Methodological Considerations
Q. What purification strategies are recommended for isolating the carboxylic acid moiety?
- Acid-base extraction : Utilize pH-dependent solubility (e.g., precipitate at acidic pH).
- Ion-exchange chromatography : Separate charged species using resins like Dowex .
- Preparative HPLC : Employ C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent .
Q. How can stability issues in aqueous solutions be addressed during formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
